Relevance: While WAY-100635 possesses a cyclohexanecarboxamide moiety absent in Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate, both share the critical 4-arylpiperazine motif. The studies on WAY-100635 highlight the impact of structural modifications on binding affinity and in vivo behavior, offering valuable insights for designing compounds related to Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate. []
Compound Description: This compound is a 1,2,4-triazole-3-thione derivative synthesized via a three-step protocol. [] Its structure was confirmed by HRMS, IR, 1H, and 13C NMR. []
Relevance: This triazole derivative, like Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate, incorporates an arylpiperazine moiety, highlighting the prevalence of this structural motif in medicinal chemistry. Comparing their activities could offer insights into the structure-activity relationship related to the heterocyclic core and substituent effects. []
Compound Description: This compound is another 1,2,4-triazole-5(4H)-thione derivative with a distinct substitution pattern. Its crystal structure reveals a chair conformation for the piperazine ring and an approximate V-shaped molecular conformation due to dihedral angles formed between the triazole ring, piperazine ring, and benzene ring. []
Relevance: The presence of the 4-(2-methoxyphenyl)piperazine moiety in this compound directly relates it to Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate. The structural differences in the heterocyclic core (triazole vs. pyrimidine) and the presence of the bulky adamantyl substituent provide a basis for comparing their potential biological activities and physicochemical properties. []
Compound Description: This research paper elucidates the crystal structure of N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate, revealing a chair conformation of the piperazine ring and a dihedral angle between the phenyl and pyridine rings. [] The study emphasizes the conformation of the anisole and N-ethylpyridin-2-amine groups relative to the piperazine ring. []
Relevance: The compound's close structural similarity to Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate, particularly the shared 4-(methoxyphenyl)piperazine motif, makes it a relevant comparison point. Analyzing the differences in their structures, particularly the replacement of the pyrimidine ring with a pyridine ring, can provide insights into the structure-activity relationship of these compounds. []
Compound Description: This research highlights the crystal structure of N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide. [] The study emphasizes the conformation of the piperazine ring and the dihedral angles between the pyridine ring and the two benzene rings. []
Relevance: This compound's structural similarity to Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate, particularly the shared 4-(methoxyphenyl)piperazine motif, makes it relevant for comparison. Analyzing the differences, specifically the inclusion of a nitrobenzamide moiety instead of the pyrimidine ring, provides valuable insights into how structural variations affect their respective biological activities and physicochemical properties. []
Compound Description: KRO-105714 is a 2,4,5-trisubstituted 1,3-thiazole derivative exhibiting anti-atopic dermatitis activity by suppressing the sphingosylphosphorylcholine receptor. [, ] Metabolic studies using human liver microsomes revealed four metabolites, including an unusual C-demethylated product formed via a CYP3A4-mediated enzymatic reaction. [, ]
Relevance: While the core heterocycle differs, KRO-105714 shares the crucial 4-(methoxyphenyl)piperazine moiety with Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate. Investigating the metabolic profile of KRO-105714 can provide valuable insights into the potential metabolic pathways and enzymes involved in the metabolism of similar compounds, including the target compound. [, ]
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8) and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10)
Compound Description: These two compounds, designed based on structural features known to impart high selectivity for the 5-HT1A receptor, incorporate the 2-methoxyphenyl-piperazine moiety linked to the amine group of 1-adamantanamine (8) and memantine (10) via a three-carbon linker. [] Both compounds demonstrated high selectivity towards the 5-HT1A receptor with binding constants (Ki) of 1.2 nM and 21.3 nM, respectively, compared to the internal standard 5-carboxamidotriptamine (5-CT) (Ki = 0.5 nM). []
Relevance: The presence of the 4-(2-methoxyphenyl)piperazine moiety in these compounds links them structurally to Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate. Their high selectivity for the 5-HT1A receptor highlights the importance of the arylpiperazine motif in mediating interactions with this receptor, suggesting that Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate may also exhibit binding affinity towards this receptor. []
Compound Description: This compound, a functionalized triazoline-3-thione, features substituted piperazine and adamantyl substituents at the 2- and 5-positions of a triazole spacer, resulting in a C-shaped molecular conformation. [] The piperazine ring in this structure adopts a chair conformation. []
Relevance: The shared 4-(2-methoxyphenyl)piperazine moiety directly connects this compound to Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate. Comparing their structures, notably the different heterocyclic cores and the bulky adamantyl group in the related compound, can provide valuable information for understanding the structure-activity relationships within this class of compounds. []
Compound Description: This benzamide derivative, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, emerged as a potent and selective dopamine D4 ligand with an IC50 of 0.057 nM. [] Notably, it exhibited a selectivity of >10,000 for the D4 receptor over the D2 receptor and displayed selectivity against serotonin 5-HT1A and adrenergic alpha1 receptors. []
Relevance: Despite lacking the pyrimidine ring of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate, this compound shares a similar arylpiperazine motif with a halogenated phenyl ring and a methoxy substituent, indicating potential for comparable biological activity. Studying the structure-activity relationship of 17, particularly its high affinity and selectivity for the D4 receptor, provides insights for designing and optimizing compounds like Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate for specific pharmacological targets. []
Compound Description: TZB-30878 is a novel compound with dual 5-HT1A agonism and 5-HT3 antagonism. [] It selectively binds to human 5-HT1A and 5-HT3 receptors (Kd values of 0.68 ± 0.03 and 8.90 ± 1.73 nM, respectively) and exhibits both 5-HT syndrome-inducing and 5-HT-induced bradycardia-inhibiting effects in rats. [] TZB-30878 demonstrated efficacy in a rat model of diarrhea-predominant irritable bowel syndrome (d-IBS) by normalizing stress-induced defecation. []
Relevance: Although TZB-30878 and Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate differ in their heterocyclic core structures, they both feature a substituted piperazine ring. This structural similarity, especially the presence of an aromatic group linked to the piperazine, suggests that Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate might also exhibit affinity for serotonin receptors and potentially possess therapeutic value in conditions like d-IBS. Examining the pharmacological profile of TZB-30878 could provide valuable insights for further investigations into the therapeutic potential of compounds like Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.